molecular formula C10H14FNO2 B2705796 2-Fluoro-6-(3-methoxypropoxy)aniline CAS No. 1183939-76-5

2-Fluoro-6-(3-methoxypropoxy)aniline

Cat. No. B2705796
CAS RN: 1183939-76-5
M. Wt: 199.225
InChI Key: DDOUYBQLPNFSQZ-UHFFFAOYSA-N
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Description

“2-Fluoro-6-(3-methoxypropoxy)aniline” is a chemical compound with the molecular formula C10H14FNO2 . It has an average mass of 199.222 Da and a monoisotopic mass of 199.100861 Da .


Molecular Structure Analysis

The molecular structure of “2-Fluoro-6-(3-methoxypropoxy)aniline” consists of 10 carbon atoms, 14 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Fluoro-6-(3-methoxypropoxy)aniline” are not fully detailed in the sources retrieved. It has a molecular weight of 199.22 .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Fluoroquinolones Synthesis : Fluoro-substituted anilines are key intermediates in the synthesis of 3-fluoro-2-quinolones, which are important compounds in medicinal chemistry. The condensation of lithium anilides with methyl 2-fluoro-3-methoxy-2-propenoate illustrates the utility of fluoroanilines in synthesizing heterocyclic compounds (Mävers & Schlosser, 1996).
  • Fluorescence Quenching : Studies on boronic acid derivatives have demonstrated the impact of substituents like fluoro and methoxy groups on fluorescence quenching, revealing insights into the electronic and conformational effects influenced by these groups. This understanding is crucial for designing fluorescent sensors and probes (Geethanjali et al., 2015).

Biomedical Applications

  • Kinase Inhibition : Docking and quantitative structure–activity relationship (QSAR) studies of fluoro-substituted aniline derivatives have provided valuable information on their potential as kinase inhibitors, a crucial aspect in cancer therapy research (Caballero et al., 2011).
  • Supercapacitor Materials : The combination of graphene with polyaniline derivatives, including methoxy aniline, has been explored for supercapacitor applications. These nanocomposites exhibit impressive specific capacitances, showcasing the potential of fluoro and methoxy aniline derivatives in energy storage technologies (Basnayaka et al., 2013).

Advanced Materials and Catalysis

  • Organic Synthesis : Research on the use of fluoro and methoxy aniline derivatives in catalytic reactions has opened up new pathways for the synthesis of complex organic molecules, including quinazolines and isoindolinones, which are of interest in pharmaceutical chemistry and material science (Wu et al., 2021).

Photophysical Studies

  • Fluorescent Sensors : The development of Schiff-base fluorescent sensors for metal ions, utilizing the unique properties of methoxy-substituted anilines, highlights the role of these compounds in creating sensitive and selective detection systems for biological and environmental applications (Tian et al., 2015).

Safety and Hazards

Safety data sheets for similar compounds suggest that they can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

properties

IUPAC Name

2-fluoro-6-(3-methoxypropoxy)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO2/c1-13-6-3-7-14-9-5-2-4-8(11)10(9)12/h2,4-5H,3,6-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDOUYBQLPNFSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOC1=C(C(=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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